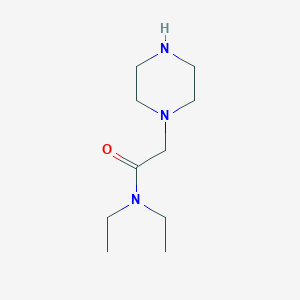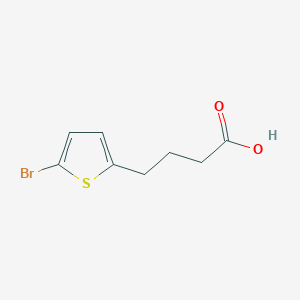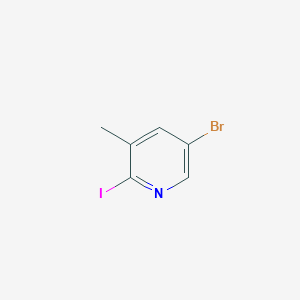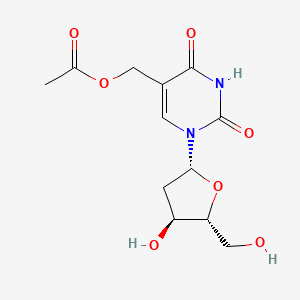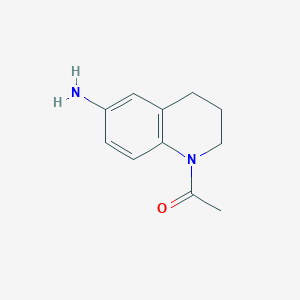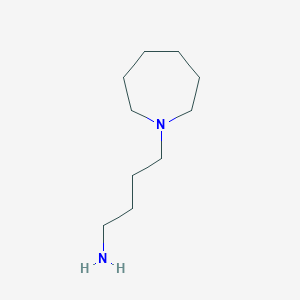
5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid
Übersicht
Beschreibung
The compound 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The morpholine moiety attached to the oxazole ring suggests potential for varied biological activities and chemical reactivity due to the presence of the heterocyclic amine.
Synthesis Analysis
The synthesis of related oxazole derivatives has been reported in the literature. For instance, a novel compound with a morpholinomethyl substituent on the oxazole ring was synthesized and characterized using various spectroscopic techniques . Another study reported the synthesis of 5-morpholino-1,3-oxazole-4-carbonitriles with different substituents, which upon reaction with hydrazine hydrate, led to different recyclization products . These studies indicate that the synthesis of such compounds typically involves multi-step reactions including condensation, cyclization, and sometimes the use of protecting groups.
Molecular Structure Analysis
The molecular structure of oxazole derivatives has been elucidated using spectroscopic methods and density functional theory (DFT) calculations . The geometry of these molecules can vary, with different conformations observed in crystal structures . The presence of substituents on the oxazole ring can influence the overall molecular conformation and potentially the biological activity of the compound.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions depending on the substituents present on the ring. For example, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate can lead to the formation of different products, including the removal of protecting groups and the formation of amines . Additionally, reactions with other reagents such as phenylhydrazine, thiosemicarbazide, and N-alkylrhodanines can yield a range of substituted oxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be influenced by the nature of the substituents. For instance, DFT studies have shown that the nonlinear optical properties of these compounds can be significant, suggesting potential applications in materials science . The crystal structure analysis reveals that intermolecular interactions, such as hydrogen bonding, play a crucial role in the solid-state arrangement of these molecules . The thermal behavior and thermodynamic properties of these compounds can also be computed, providing insights into their stability and reactivity under different conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis and Recyclization Products : 5-(Morpholin-4-yl)-2-(phthalimidoethyl)-1,3-oxazole-4-carbonitrile reacts with hydrazine hydrate to form 2-(2-aminoethyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile. In the case of the 3-phthalimidopropyl analog, a recyclization product, 3-amino-2-(morpholin-4-ylcarbonyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, is formed (Chumachenko et al., 2014).
Interaction with Hydrazine Hydrate : 5-Morpholino-1,3-oxazole-4-carbonitriles react with hydrazine hydrate, resulting in different recyclization products depending on the substituent at the 2 position of the oxazole ring (Chumachenko, Shablykin, & Brovarets, 2015).
Biochemical and Pharmacological Aspects
Antinociceptive Effects : Compounds derived from 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid demonstrate antinociceptive effects in mice, indicating potential for pain relief applications (Listos Joanna et al., 2013).
Antimicrobial Activities : Certain 1,2,4-triazole derivatives, including those with morpholine components, have shown notable antimicrobial activities (Sahin et al., 2012).
Chemical Characterization
- Chemical Properties and Analysis : Comprehensive analysis of physical-chemical properties, including elemental analysis, IR, and NMR spectroscopy, has been conducted for derivatives of 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid (Suhak, Panasenko, & Knysh, 2018).
Safety And Hazards
As with any chemical compound, handling “5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid” would require appropriate safety precautions. Without specific safety data, it’s generally recommended to avoid inhalation, ingestion, or direct skin contact.
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its biological activity. It could be interesting to explore its potential uses in medicinal chemistry, given the presence of functional groups that are common in biologically active compounds.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always follow standard safety procedures when handling chemical compounds. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-9(13)8-5-7(15-10-8)6-11-1-3-14-4-2-11/h5H,1-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIUGCXWMFLXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)
